N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine
Overview
Description
N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine is an organic compound that belongs to the class of sulfonyl glycine derivatives. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylphenylamine and 4-(methylsulfanyl)benzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 4-methylphenylamine is reacted with 4-(methylsulfanyl)benzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine would depend on its specific application. In medicinal chemistry, it might act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be specific to the enzyme or protein it interacts with.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}alanine
- N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}valine
Uniqueness
N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine is unique due to its specific structural features, such as the presence of both a sulfonyl group and a glycine moiety, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-12-3-5-13(6-4-12)17(11-16(18)19)23(20,21)15-9-7-14(22-2)8-10-15/h3-10H,11H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFVZVZVLRODGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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